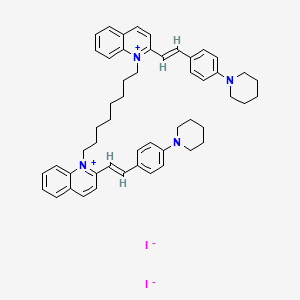

Anticancer agent 205

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H60I2N4 |

|---|---|

Molecular Weight |

994.9 g/mol |

IUPAC Name |

2-[(E)-2-(4-piperidin-1-ylphenyl)ethenyl]-1-[8-[2-[(E)-2-(4-piperidin-1-ylphenyl)ethenyl]quinolin-1-ium-1-yl]octyl]quinolin-1-ium diiodide |

InChI |

InChI=1S/C52H60N4.2HI/c1(3-15-41-55-49(35-27-45-17-7-9-19-51(45)55)33-25-43-21-29-47(30-22-43)53-37-11-5-12-38-53)2-4-16-42-56-50(36-28-46-18-8-10-20-52(46)56)34-26-44-23-31-48(32-24-44)54-39-13-6-14-40-54;;/h7-10,17-36H,1-6,11-16,37-42H2;2*1H/q+2;;/p-2 |

InChI Key |

PIDJCNVTCNXXBQ-UHFFFAOYSA-L |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C56)/C=C/C7=CC=C(C=C7)N8CCCCC8.[I-].[I-] |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C65)C=CC7=CC=C(C=C7)N8CCCCC8.[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mitochondrial Assault: A Technical Guide to Anticancer Agent 205's Mechanism of Action on mtDNA

For Immediate Release

A Deep Dive into the Core Mechanism of a Novel Anticancer Candidate

This technical guide provides an in-depth analysis of the mechanism of action of Anticancer Agent 205, a promising compound under investigation for its potent anti-cancer properties, particularly in colorectal cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the agent's interaction with mitochondrial DNA (mtDNA) and the subsequent cellular consequences.

Executive Summary

This compound, also identified as compound 9, is a novel dicationic and lipophilic small molecule designed for selective targeting of mitochondria. Its primary mechanism of action involves binding to G-quadruplex structures within mitochondrial DNA (G4-mtDNA). This interaction disrupts critical mitochondrial processes, including replication, transcription, and translation. The downstream effects culminate in mitochondrial dysfunction, elevated production of reactive oxygen species (ROS), induction of DNA damage, and ultimately, cellular senescence and apoptosis in cancer cells. This guide will dissect these processes, presenting the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting G4-mtDNA

This compound exhibits a high affinity and selectivity for G-quadruplex structures present in mitochondrial DNA.[1] G-quadruplexes are non-canonical secondary structures of nucleic acids that are involved in various cellular processes, and their presence in mtDNA makes them an attractive target for anticancer therapy.

The binding of this compound to G4-mtDNA physically obstructs the molecular machinery responsible for:

-

mtDNA Replication: By stabilizing the G4-mtDNA structures, the agent hinders the progression of the replication fork, leading to an inhibition of mitochondrial genome duplication.

-

mtDNA Transcription: The transcription of mitochondrial genes, essential for the synthesis of proteins involved in the electron transport chain, is also impeded by the presence of the bound agent on the DNA template.

-

Mitochondrial Translation: Consequently, the inhibition of transcription leads to a reduced synthesis of essential mitochondrial proteins.

This multi-pronged inhibition of mtDNA maintenance and expression is the foundational event that triggers a cascade of cellular responses.

Signaling Pathway: From G4-mtDNA Binding to Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HCT116 | Colorectal Carcinoma | Value not specified in search results |

| LoVo | Colorectal Adenocarcinoma | Value not specified in search results |

| HeLa | Cervical Cancer | Value not specified in search results |

| HepG2 | Hepatocellular Carcinoma | Value not specified in search results |

| MDA-MB-231 | Breast Adenocarcinoma | Value not specified in search results |

| PANC-1 | Pancreatic Epithelioid Carcinoma | Value not specified in search results |

| HFF1 | Normal Human Fibroblast | Value not specified in search results |

| BJ | Normal Human Fibroblast | Value not specified in search results |

Note: Specific IC50 values were not available in the provided search results but are crucial for a complete dataset.

Table 2: Binding Affinity of this compound to DNA Structures

| DNA Substrate | Type | Binding Affinity (K D, µM) |

| G4-mtDNA | G-Quadruplex | Value not specified in search results |

| Non-G4 DNA | Duplex/Single-Strand | Value not specified in search results |

Note: Specific K D values were not available in the provided search results but are essential for demonstrating binding selectivity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the research of this compound.

G4-mtDNA Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To quantify the binding affinity of this compound to G-quadruplex forming sequences in mtDNA.

Methodology:

-

Immobilization of DNA: Biotinylated G4-mtDNA and non-G4 DNA sequences are immobilized on a streptavidin-coated sensor chip.

-

Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Data Acquisition: The change in the surface plasmon resonance signal, which is proportional to the mass of bound analyte, is recorded in real-time.

-

Data Analysis: The equilibrium dissociation constant (K D ) is calculated by fitting the steady-state binding responses to a 1:1 binding model.

Caption: Workflow for Surface Plasmon Resonance.

Measurement of Mitochondrial Reactive Oxygen Species (mtROS)

Objective: To measure the production of reactive oxygen species in the mitochondria of cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., HCT116) are cultured and treated with various concentrations of this compound for a specified duration.

-

Staining: Cells are incubated with a mitochondria-specific ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red).

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates a higher level of mtROS.

-

Data Analysis: The mean fluorescence intensity of treated cells is compared to that of untreated control cells.

Analysis of mtDNA Replication and Transcription (Quantitative PCR)

Objective: To assess the inhibitory effect of this compound on the replication and transcription of mitochondrial DNA.

Methodology:

-

Cell Treatment and Nucleic Acid Extraction: Cancer cells are treated with this compound. Total DNA and RNA are then extracted from the cells.

-

For mtDNA Replication (qPCR):

-

The relative copy number of a specific mitochondrial gene (e.g., MT-CO1) is quantified by qPCR and normalized to a nuclear gene (e.g., B2M). A decrease in the mtDNA/nDNA ratio indicates inhibition of replication.

-

-

For mtDNA Transcription (RT-qPCR):

-

RNA is reverse-transcribed to cDNA.

-

The expression level of a specific mitochondrial transcript (e.g., MT-CO1 mRNA) is quantified by qPCR and normalized to a housekeeping gene (e.g., ACTB). A decrease in the transcript level indicates inhibition of transcription.

-

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

Objective: To detect the induction of cellular senescence in cancer cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound for an extended period (e.g., 72-96 hours).

-

Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: Cells are incubated with a staining solution containing X-gal at pH 6.0.

-

Microscopy: Senescent cells, which express β-galactosidase at this pH, will appear blue. The percentage of blue-stained cells is quantified by microscopy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: The percentage of apoptotic cells in the treated population is compared to the untreated control.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy by exploiting a unique vulnerability in cancer cells – their reliance on mitochondrial function and the presence of targetable G4-mtDNA structures. The data to date strongly supports its proposed mechanism of action, leading to mitochondrial dysfunction and subsequent cell death pathways.

Future research should focus on:

-

Elucidating the precise chemical structure of this compound to enable broader scientific investigation.

-

Conducting in vivo studies to evaluate the efficacy and safety of the agent in animal models of colorectal and other cancers.

-

Investigating potential mechanisms of resistance to this compound.

-

Exploring synergistic combinations with other anticancer agents to enhance therapeutic outcomes.

This technical guide provides a solid foundation for understanding the intricate molecular interactions of this compound and its potential as a next-generation cancer therapeutic. Further research and development are warranted to translate these promising preclinical findings into clinical applications.

References

Unveiling the Potential of Acridine-Based G-Quadruplex Stabilizers in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The targeting of non-canonical DNA secondary structures, particularly G-quadruplexes (G4s), has emerged as a promising strategy in the development of novel anticancer therapeutics. These four-stranded structures, formed in guanine-rich regions of DNA, are frequently located in the telomeres and promoter regions of oncogenes, making them attractive targets for therapeutic intervention. Among the various classes of small molecules investigated for their G4-stabilizing properties, acridine derivatives have demonstrated significant potential. This technical guide provides an in-depth overview of the core principles of G-quadruplex stabilization by acridine-based anticancer agents, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.

Core Concept: G-Quadruplex Stabilization as an Anticancer Strategy

G-quadruplexes are helical structures composed of stacked guanine tetrads, which are square-planar arrangements of four guanine bases. The formation and stabilization of these structures can interfere with key cellular processes that are often dysregulated in cancer.[1]

-

Telomere Maintenance Inhibition: The ends of human chromosomes, known as telomeres, contain G-rich sequences that can form G4 structures. The stabilization of these G4s can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and enabling cellular immortality.[2][3]

-

Oncogene Transcription Regulation: G4-forming sequences are also found in the promoter regions of several key oncogenes, such as c-MYC, KRAS, and BCL2.[4][5] Stabilization of these G4 structures can act as a transcriptional repressor, leading to the downregulation of oncoprotein expression and subsequent inhibition of cancer cell proliferation and survival.

Acridine derivatives, characterized by their planar aromatic system, are well-suited to interact with and stabilize G-quadruplexes, primarily through π-π stacking interactions with the terminal G-tetrads.

Quantitative Analysis of Acridine-Based G-Quadruplex Stabilizers

The efficacy of G-quadruplex stabilizing agents is evaluated through various biophysical and biological assays. The following tables summarize key quantitative data for representative acridine derivatives, illustrating their binding affinity, stabilization potential, and cytotoxic effects.

| Compound | G4-DNA Target | Binding Affinity (K D , µM) | Thermal Stabilization (ΔT m , °C) | IC 50 (µM) | Cell Line | Reference |

| Trisubstituted Acridines | Telomeric | Not Specified | Up to 25 | 0.1 - 10 | MCF7 | |

| Acridine Orange (AO) Derivatives | KRAS22-RT | High Affinity | ~40 (for C8 derivative) | 0.9 - 5.7 | HeLa | |

| BRACO-19 | Telomeric | Not Specified | Not Specified | 10 (MIC) | M. smegmatis |

Note: Data for a specific agent designated "C205" with direct G-quadruplex stabilization metrics were not available in the reviewed literature. The data presented are for structurally related and well-characterized acridine derivatives.

Key Experimental Protocols

The characterization of G-quadruplex stabilizing agents involves a suite of specialized experimental techniques. Detailed protocols for these assays are crucial for the reproducibility and validation of findings.

1. Circular Dichroism (CD) Spectroscopy

-

Purpose: To confirm the formation of G-quadruplex structures and to observe conformational changes upon ligand binding.

-

Methodology:

-

Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a suitable buffer (e.g., potassium phosphate buffer).

-

Anneal the oligonucleotide to form the G4 structure by heating to 95°C followed by slow cooling to room temperature.

-

Record the CD spectrum of the G4-DNA alone. Parallel G4s typically show a positive peak around 260 nm and a negative peak around 240 nm, while antiparallel structures exhibit a positive peak around 295 nm.

-

Titrate the G4-DNA solution with increasing concentrations of the acridine compound.

-

Record the CD spectrum after each addition. Changes in the spectral features indicate ligand binding and potential conformational alterations of the G4 structure.

-

2. Fluorescence Resonance Energy Transfer (FRET) Melting Assay

-

Purpose: To determine the thermal stabilization of the G-quadruplex structure induced by a ligand.

-

Methodology:

-

Utilize a G-quadruplex-forming oligonucleotide dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini.

-

In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence.

-

In the presence of the acridine ligand, the G4 structure is stabilized.

-

Measure the fluorescence intensity as the temperature is gradually increased.

-

The melting temperature (T m ) is the temperature at which 50% of the G4 structures are unfolded, leading to an increase in fluorescence.

-

The change in melting temperature (ΔT m ) in the presence of the ligand compared to the DNA alone quantifies the extent of stabilization.

-

3. Surface Plasmon Resonance (SPR)

-

Purpose: To determine the binding kinetics and affinity (K D ) of the ligand for the G-quadruplex DNA.

-

Methodology:

-

Immobilize the biotinylated G-quadruplex-forming oligonucleotide on a streptavidin-coated sensor chip.

-

Flow solutions of the acridine compound at various concentrations over the sensor surface.

-

Monitor the change in the SPR signal in real-time to measure the association and dissociation of the ligand.

-

Analyze the resulting sensorgrams to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

-

4. Telomerase Repeat Amplification Protocol (TRAP) Assay

-

Purpose: To assess the inhibitory effect of the G-quadruplex stabilizing ligand on telomerase activity.

-

Methodology:

-

Prepare cell lysates containing active telomerase.

-

Incubate the cell lysate with a substrate oligonucleotide in the presence and absence of the acridine compound.

-

Telomerase in the lysate will extend the substrate with telomeric repeats.

-

Amplify the extension products by PCR.

-

Analyze the PCR products by gel electrophoresis. A reduction in the intensity of the characteristic DNA ladder in the presence of the compound indicates telomerase inhibition.

-

Signaling Pathways and Experimental Workflows

The stabilization of G-quadruplexes by acridine derivatives can impact cellular signaling pathways that are critical for cancer cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

Caption: Signaling pathway of G-quadruplex stabilization by acridine derivatives.

Caption: Experimental workflow for the evaluation of acridine-based G4 stabilizers.

Conclusion and Future Directions

Acridine derivatives represent a promising class of G-quadruplex stabilizing agents with demonstrated anticancer activity. Their ability to target both telomeric and promoter G4s provides a dual mechanism for inhibiting cancer cell growth. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of these compounds. Future research should focus on improving the selectivity of acridine derivatives for specific G-quadruplex structures to minimize off-target effects and enhance therapeutic efficacy. The integration of advanced computational modeling with biophysical and cellular assays will be instrumental in designing the next generation of G-quadruplex-targeted cancer therapies.

References

- 1. G-quadruplex - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heterocyclic Dications as a New Class of Telomeric G-Quadruplex Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent light-up acridine orange derivatives bind and stabilize KRAS-22RT G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Anticancer Agent 205: An In-depth Analysis of Induced Cellular Senescence Pathways

For Research and Drug Development Professionals

Introduction

Anticancer agent 205 is a novel synthetic compound demonstrating significant potential in preclinical studies for its ability to induce a state of permanent cell cycle arrest, known as cellular senescence, in various cancer cell lines. Unlike apoptosis, which leads to programmed cell death, therapy-induced senescence halts proliferation and involves the secretion of a complex array of signaling molecules. This guide provides a detailed overview of the molecular pathways activated by agent 205, quantitative data from key experiments, and the detailed protocols used to generate these findings. The primary mechanism of action involves the robust activation of the p53/p21 and p16/Rb tumor suppressor pathways.[1][2][3]

Core Signaling Pathways Induced by this compound

Treatment with this compound triggers a cellular stress response that converges on two critical tumor suppressor pathways to enforce cell cycle arrest: the p53/p21 pathway and the p16/Rb pathway.[1][2]

-

The p53/p21 Pathway: Agent 205 induces DNA damage, which activates kinases such as ATM and ATR. These kinases phosphorylate and stabilize the p53 tumor suppressor protein. Stabilized p53 acts as a transcription factor, potently upregulating the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits Cyclin E-CDK2 complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein.

-

The p16/Rb Pathway: Independently, cellular stress from Agent 205 treatment also leads to a significant increase in the expression of the p16 tumor suppressor protein. p16 specifically inhibits Cyclin D-CDK4/6 complexes.

The inhibition of both CDK2 and CDK4/6 by p21 and p16, respectively, ensures that Rb remains in its active, hypophosphorylated state. In this state, Rb binds to and sequesters the E2F transcription factor, preventing the expression of genes required for progression from the G1 to the S phase of the cell cycle, thus establishing a durable senescent arrest.

References

In-depth Technical Guide: The Effects of Novel Anticancer Agents on Colorectal Cancer Cell Line COLO 205

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the cytotoxic and mechanistic effects of several novel anticancer agents on the human colorectal adenocarcinoma cell line, COLO 205. The document is structured to offer comprehensive data for comparative analysis, detailed experimental protocols for reproducibility, and visual representations of key biological pathways and workflows.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide. The COLO 205 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for investigating the molecular and pharmacological characteristics of this malignancy. This guide focuses on the effects of a panel of emerging anticancer agents, detailing their impact on cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways in COLO 205 cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of various anticancer agents against the COLO 205 cell line.

Table 2.1: IC50 Values of Anticancer Agents on COLO 205 Cells

| Anticancer Agent | IC50 Value (µM) | Exposure Time | Assay Method | Reference |

| Geraniol | 20 | Not Specified | MTT | [1] |

| Geranyl Acetate | 30 | Not Specified | MTT | [1] |

| Cantharidin | 20.53 | Not Specified | Not Specified | [2] |

| Apiole Derivative (AP-02) | < 5 (for G0/G1 arrest) | 24 hours | Flow Cytometry | [3] |

| RA-V | Lowest viability at 100 & 125 | 48 hours | MTT | [4] |

Table 2.2: Effects of Anticancer Agents on Cell Viability of COLO 205 Cells

| Anticancer Agent | Concentration (µM) | Time (h) | % Cell Viability Reduction | Assay Method | Reference |

| RA-V | 50, 75, 100, 125 | 24 and 48 | Dose-dependent decrease | MTT | |

| Geraniol | Not Specified | Not Specified | Dose-dependent decrease | MTT | |

| Geranyl Acetate | Not Specified | Not Specified | Dose-dependent decrease | MTT |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Culture

-

Cell Line: Human colorectal adenocarcinoma, COLO 205.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed COLO 205 cells (1×10⁵ cells/mL) in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the anticancer agent and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin.

-

Incubation: Incubate the plates for specified time periods (e.g., 24 and 48 hours).

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assays

These fluorescent dyes are used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Treatment: Grow and treat COLO 205 cells with the anticancer agent on coverslips or in culture plates.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Incubate the cells with DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) solution for 5-15 minutes at room temperature in the dark.

-

Washing: Wash the cells with PBS.

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bax and Bcl-2.

-

Protein Extraction: Lyse treated and untreated COLO 205 cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Harvest treated and untreated COLO 205 cells.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the data using cell cycle analysis software to determine the percentage of cells in each phase.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways modulated by the selected anticancer agents in COLO 205 cells.

General Experimental Workflow

Caption: A generalized workflow for assessing the anticancer effects on COLO 205 cells.

Apoptotic Pathway Induced by Geraniol and Geranyl Acetate

Geraniol and geranyl acetate induce mitochondrial-mediated apoptosis in COLO 205 cells. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

Caption: Geraniol and Geranyl Acetate induce apoptosis via the mitochondrial pathway.

Cell Cycle Arrest Pathway Induced by Apiole

Apiole has been shown to induce G0/G1 phase cell cycle arrest in COLO 205 cells. This is mediated by the upregulation of tumor suppressor proteins p53 and p21, which in turn leads to the downregulation of cyclin D1.

Caption: Apiole induces G0/G1 cell cycle arrest through the p53/p21/Cyclin D1 pathway.

Apoptotic and Cell Cycle Arrest Pathways Induced by Cantharidin

Cantharidin induces G2/M phase cell cycle arrest and apoptosis in COLO 205 cells. The apoptotic cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.

Caption: Cantharidin's dual action on cell cycle arrest and apoptosis induction.

Conclusion

The anticancer agents detailed in this guide exhibit significant cytotoxic effects on the COLO 205 colorectal cancer cell line through various mechanisms, including the induction of apoptosis and cell cycle arrest. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into these and other potential therapeutic compounds. The elucidation of the specific signaling pathways affected by these agents offers a foundation for the development of targeted cancer therapies.

References

- 1. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Apoptosis-inducing Potential of Cyclopeptide RA-V on Human COLO 205 Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

In-Depth Technical Guide: The Core Nexus of Anticancer Agent 205 and Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Anticancer Agent 205 (also referred to as Compound 9 or HY-162456), a potent therapeutic candidate with a novel mechanism of action centered on the induction of reactive oxygen species (ROS). This document details the agent's molecular interactions, its impact on cellular signaling pathways, and the subsequent physiological effects on cancer cells, with a particular focus on colorectal cancer. The information presented herein is a synthesis of findings from the pivotal study, "Mitochondria-Selective Dicationic Small-Molecule Ligand Targeting G-Quadruplex Structures for Human Colorectal Cancer Therapy," and is intended to serve as a foundational resource for researchers in oncology and drug development.

Introduction

This compound has emerged as a promising molecule in oncology research due to its selective targeting of mitochondrial DNA (mtDNA) G-quadruplex structures. This unique targeting mechanism distinguishes it from many conventional chemotherapeutic agents and opens new avenues for therapeutic intervention. A key consequence of this interaction is the significant generation of mitochondrial reactive oxygen species (mtROS), which plays a central role in the agent's anticancer activity. This guide will explore the core of this mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action

This compound is a small-sized dicationic lipophilic ligand designed to penetrate the mitochondrial membrane. Its primary intracellular target is the G-quadruplex structures within the mitochondrial DNA.

The binding of this compound to these G-quadruplexes disrupts the normal replication and transcription of the mitochondrial genome. This interference leads to a cascade of events culminating in mitochondrial dysfunction. A hallmark of this dysfunction is the overproduction of mtROS. This surge in ROS levels overwhelms the cellular antioxidant capacity, leading to oxidative stress. The excessive oxidative stress, in turn, induces widespread cellular damage, including DNA damage, and activates downstream signaling pathways that promote cell cycle arrest, cellular senescence, and ultimately, apoptosis.[1][2][3][4][5]

Data Presentation: Quantitative Analysis

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colorectal Carcinoma | 3.4 |

IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.

Table 2: Induction of Apoptosis by this compound in HCT116 Cells

| Treatment | Concentration (μM) | Percentage of Apoptotic Cells (%) |

| Control | 0 | Baseline |

| This compound | 4 | Significant Increase |

Specific percentages are detailed in the source publication. Apoptosis was quantified using Annexin V-FITC/PI staining.

Table 3: Generation of Mitochondrial Reactive Oxygen Species (mtROS) in HCT116 Cells

| Treatment | Concentration (μM) | Fold Increase in mtROS |

| Control | 0 | 1 |

| This compound | 4 | Substantial Induction |

ROS levels were measured using a fluorescent probe, likely DCFH-DA or a similar dye. The fold increase is relative to the untreated control.

Table 4: Effect of this compound on Mitochondrial Respiratory Chain Protein Expression in HCT116 Cells

| Protein Complex | Effect of Treatment (4 μM) |

| Complex I (NDUFB8) | Downregulation |

| Complex II (SDHB) | Downregulation |

| Complex III (UQCRC2) | Downregulation |

| Complex IV (MTCO2) | Downregulation |

| Complex V (ATP5A) | Downregulation |

Protein levels were assessed by Western blot analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 μM) for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Measurement of Mitochondrial ROS (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound (e.g., 4 μM) for the desired time.

-

Probe Loading: Wash the cells with PBS and incubate with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope with excitation at 488 nm and emission at 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed HCT116 cells and treat with this compound (e.g., 4 μM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

-

Cell Lysis: Treat HCT116 cells with this compound (e.g., 4 μM) for 48 hours, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against mitochondrial respiratory chain proteins (e.g., NDUFB8, SDHB, UQCRC2, MTCO2, ATP5A) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

The cellular response to this compound involves a complex interplay of signaling pathways triggered by mitochondrial dysfunction and ROS generation.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to selectively induce mitochondrial dysfunction and robustly generate ROS provides a powerful mechanism for killing cancer cells. The data and protocols presented in this guide offer a solid foundation for further research into this promising agent. Future studies should aim to further elucidate the downstream signaling pathways and explore the potential of this compound in combination with other therapies to enhance its efficacy and overcome potential resistance mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting the G-quadruplex as a novel strategy for developing antibiotics against hypervirulent drug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.polyu.edu.hk [research.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

The Intrinsic Apoptosis Induction Mechanism of Anticancer Agent 205: A Technical Guide

Abstract: Anticancer Agent 205 is a novel, potent, and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of anti-apoptotic proteins like Bcl-2 is a key mechanism by which cancer cells evade programmed cell death (apoptosis), leading to tumor progression and resistance to therapy.[1] Agent 205 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2. This action displaces pro-apoptotic proteins, which are then free to trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][2] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Bcl-2 Inhibition

The primary mechanism by which Agent 205 induces apoptosis is through the targeted inhibition of the Bcl-2 protein. In healthy cells, a delicate balance between pro-survival (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) proteins dictates the cell's fate. In many cancers, this balance is disrupted by the overexpression of Bcl-2, which sequesters pro-apoptotic proteins and prevents them from initiating cell death.

Agent 205 restores the natural apoptotic process through the following steps:

-

Binding to Bcl-2: As a BH3 mimetic, Agent 205 competitively binds to the hydrophobic groove of Bcl-2, the same site that normally binds pro-apoptotic "BH3-only" proteins.

-

Release of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic proteins like Bax and Bak from Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Once liberated, Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores. This event is considered the "point of no return" in the intrinsic apoptotic pathway.

-

Cytochrome c Release: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.

-

Cell Death: These executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The efficacy of Agent 205 has been quantified through a series of in vitro assays. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Agent 205 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 48h Treatment |

|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia | 8.5 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 12.3 |

| H146 | Small Cell Lung Cancer | 25.1 |

| A549 | Non-Small Cell Lung Cancer | > 10,000 |

| MCF-7 | Breast Cancer | 8,750 |

Data represents the mean from three independent experiments. The high IC50 values in A549 and MCF-7 cells are consistent with their known resistance to Bcl-2 inhibitor monotherapy.

Table 2: Caspase Activation in RS4;11 Cells Treated with Agent 205 (10 nM)

| Time Point | Caspase-9 Activity (Fold Change vs. Control) | Caspase-3/7 Activity (Fold Change vs. Control) |

|---|---|---|

| 4 hours | 1.2 ± 0.2 | 1.5 ± 0.3 |

| 8 hours | 3.8 ± 0.5 | 4.9 ± 0.6 |

| 16 hours | 6.5 ± 0.7 | 9.8 ± 1.1 |

| 24 hours | 4.1 ± 0.4 | 7.2 ± 0.8 |

Activity was measured using a luminometric assay and normalized to untreated control cells. Data is presented as mean ± standard deviation.

Table 3: Protein Expression Changes in RS4;11 Cells after 16h Treatment with Agent 205 (10 nM)

| Protein Marker | Cellular Fraction | Change vs. Control | Method |

|---|---|---|---|

| Cytochrome c | Cytosolic | + 4.2-fold | Western Blot |

| Cytochrome c | Mitochondrial | - 78% | Western Blot |

| Cleaved PARP | Whole Cell Lysate | + 7.6-fold | Western Blot |

| Bcl-2 | Whole Cell Lysate | No significant change | Western Blot |

Protein levels were quantified by densitometry and normalized to β-actin loading control.

Key Experimental Protocols

Detailed methodologies for the core assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound and incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Caspase Activity Assay (Luminometric)

This protocol is based on the Caspase-Glo® assay system.

-

Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and treat with Agent 205 for the desired time points (4, 8, 16, 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 9 or 3/7 reagent according to the manufacturer's protocol. The reagent contains a specific luminogenic substrate (e.g., DEVD for caspase-3/7) in a buffer optimized for cell lysis and caspase activity.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Calculate the fold change in caspase activity by normalizing the readings from treated samples to the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Lysate Preparation: After treatment, collect both floating and adherent cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-cytochrome c, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Densitometry analysis is performed to quantify protein bands.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Treat and harvest 1 x 10⁶ cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) working solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Visualizations

Signaling Pathway

Caption: Agent 205 inhibits Bcl-2, leading to Bax/Bak activation and caspase-mediated apoptosis.

Experimental Workflow

Caption: Workflow for evaluating the pro-apoptotic activity of this compound.

Logical Relationship

References

A Technical Guide to G0/G1 Cell Cycle Arrest Induced by the Anticancer Agent Palbociclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), focusing on its ability to induce G0/G1 cell cycle arrest in cancer cells. This document details the underlying molecular pathways, presents quantitative data from key experiments, provides comprehensive experimental protocols for replication and further investigation, and includes visual representations of the critical signaling cascades and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, and its aberrant regulation is a common feature of many malignancies. Palbociclib (marketed as Ibrance) is a first-in-class, orally bioavailable, small-molecule inhibitor of CDK4 and CDK6, key enzymes that drive progression through the G1 phase.[1][2] By selectively targeting CDK4/6, Palbociclib effectively blocks the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[1][3] This action prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA synthesis, thereby leading to a robust G0/G1 cell cycle arrest.[1] This guide will explore the molecular underpinnings of this process and provide practical information for its study in a laboratory setting.

The Cyclin D-CDK4/6-Rb Signaling Pathway

The progression of cells from the G1 to the S phase of the cell cycle is tightly regulated by the Cyclin D-CDK4/6-Rb pathway. In response to mitogenic signals, cyclin D proteins are synthesized and form active complexes with CDK4 and CDK6. These complexes then phosphorylate and inactivate the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes necessary for S-phase entry. The phosphorylation of Rb by Cyclin D-CDK4/6 complexes leads to the release of E2F, allowing for the transcription of target genes and subsequent entry into the S phase.

Palbociclib exerts its anticancer effect by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F, and consequently blocks the G1-S transition, leading to cell cycle arrest in the G0/G1 phase.

Quantitative Analysis of G0/G1 Arrest

The efficacy of Palbociclib in inducing G0/G1 cell cycle arrest can be quantitatively assessed using flow cytometry to analyze the distribution of cells in different phases of the cell cycle. The following tables summarize representative data from studies on human breast cancer cell lines.

Table 1: Cell Cycle Distribution in MCF-7 Cells Following Palbociclib Treatment

| Treatment (48 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (Vehicle) | 45.2 ± 2.5 | 35.8 ± 1.8 | 19.0 ± 1.2 | |

| Palbociclib (4 µM) | 78.5 ± 3.1 | 10.2 ± 1.5 | 11.3 ± 1.0 |

Table 2: Dose-Dependent Effect of Palbociclib on G1 Arrest in MDA-MB-231 Cells

| Treatment (24 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (Vehicle) | 55.1 ± 2.1 | 28.7 ± 1.9 | 16.2 ± 1.3 | |

| Palbociclib (500 nM) | 75.3 ± 2.8 | 12.5 ± 1.6 | 12.2 ± 1.4 |

Experimental Protocols

Cell Culture and Palbociclib Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with Palbociclib for subsequent cell cycle and protein analysis.

Materials:

-

Human breast cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Palbociclib (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

Procedure:

-

Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 60-70% confluency.

-

Prepare working solutions of Palbociclib in complete growth medium from a stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentration of Palbociclib or vehicle control to the cells.

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

After incubation, harvest the cells for downstream analysis (flow cytometry or Western blotting).

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution.

Materials:

-

Harvested cells from section 4.1

-

Ice-cold PBS

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key proteins in the Cyclin D-CDK4/6-Rb pathway by Western blotting.

Materials:

-

Harvested cells from section 4.1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the harvested cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

Palbociclib is a potent and selective inhibitor of CDK4/6 that effectively induces G0/G1 cell cycle arrest in cancer cells by targeting the Cyclin D-CDK4/6-Rb pathway. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information and methodologies will aid researchers in further investigating the effects of Palbociclib and other CDK4/6 inhibitors, contributing to the development of more effective cancer therapies. The visualization of the signaling pathway and experimental workflows offers a clear and concise reference for laboratory practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Anticancer Agent 205 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of a novel anticancer agent, designated "Anticancer Agent 205." This agent is a potent and selective ligand that binds to and stabilizes G-quadruplex structures within mitochondrial DNA (G4-mtDNA). This interaction disrupts mitochondrial function, leading to a cascade of events including increased reactive oxygen species (ROS) production, DNA damage, and ultimately, cellular senescence and apoptosis in cancer cells. This document details the mechanism of action, presents key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers in oncology and drug development.

Introduction

The search for novel anticancer therapeutics with high efficacy and selectivity remains a cornerstone of oncological research. A promising strategy involves targeting unique molecular structures that are preferentially formed in or utilized by cancer cells. G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are enriched in guanine-rich sequences. While present throughout the genome, G4s in the promoter regions of oncogenes and within telomeres have been extensively studied as therapeutic targets. More recently, the discovery and functional significance of G-quadruplexes within the mitochondrial genome (G4-mtDNA) has opened a new avenue for anticancer drug development.

Mitochondria, the powerhouses of the cell, are increasingly recognized for their central role in cancer biology, contributing to metabolic reprogramming, apoptosis evasion, and metastasis. The mitochondrial genome is particularly susceptible to damage due to the high-energy processes occurring within the mitochondria and a less robust DNA repair system compared to the nuclear genome.

This compound is a novel small molecule designed to selectively bind to and stabilize G4-mtDNA structures. This stabilization is hypothesized to inhibit the replication, transcription, and translation of mitochondrial DNA, leading to mitochondrial dysfunction. The subsequent increase in reactive oxygen species (ROS) production induces significant DNA damage and triggers cellular senescence or apoptosis, preferentially in cancer cells which often exhibit a higher basal level of mitochondrial activity and oxidative stress. This guide outlines the preclinical validation of the anticancer effects of Agent 205, focusing on its mechanism of action in colorectal cancer and other solid tumors.

Data Presentation: In Vitro Efficacy

The in vitro cytotoxic and anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard cell viability assays after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 3.4 |

| SW620 | Colorectal Adenocarcinoma | 5.1 |

| HT-29 | Colorectal Adenocarcinoma | 6.8 |

| A549 | Non-Small Cell Lung Cancer | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 7.5 |

| PC-3 | Prostate Adenocarcinoma | 9.1 |

| U-87 MG | Glioblastoma | 10.5 |

| MRC-5 | Normal Human Fetal Lung Fibroblast | > 50 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of this compound to its target protein in a cellular environment by measuring changes in the thermal stability of the target.

Protocol:

-

Cell Culture and Treatment: Culture HCT116 cells to 80-90% confluency. Treat cells with either this compound (at 1x, 5x, and 10x IC50 concentrations) or vehicle (DMSO) for 4 hours at 37°C.

-

Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the presence of the target protein (a mitochondrial DNA-binding protein) in the soluble fraction by Western blotting or ELISA. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement and stabilization.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay measures the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24 hours. Include a positive control (e.g., 50 µM CCCP for 15 minutes) and a vehicle control (DMSO).

-

JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with 100 µL of pre-warmed PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader.

-

Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Cellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

This assay quantifies the intracellular generation of reactive oxygen species. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Staining: Prepare a 20 µM DCFDA working solution in serum-free medium. Remove the culture medium and wash the cells with PBS. Add 100 µL of the DCFDA solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Treatment: After incubation, remove the DCFDA solution and wash the cells with PBS. Add 100 µL of fresh culture medium containing various concentrations of this compound.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 30 minutes for 4 hours) using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: The increase in fluorescence intensity over time is proportional to the rate of ROS production.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a well-established biomarker for senescent cells.

Protocol:

-

Cell Culture and Treatment: Seed HCT116 cells in a 6-well plate and treat with a sub-lethal concentration of this compound (e.g., 0.5x IC50) for 72 hours.

-

Fixation: Wash the cells with PBS and fix with 1 mL of 4% paraformaldehyde for 5-10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare the SA-β-Gal staining solution containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2. Add 1 mL of the staining solution to each well.

-

Incubation: Incubate the plate at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in the treated cells. Protect the plate from light.

-

Visualization and Quantification: Observe the cells under a bright-field microscope. Senescent cells will appear blue. Count the number of blue cells and the total number of cells in several fields of view to determine the percentage of senescent cells.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows for this compound.

Unraveling the Mechanism of Anticancer Agent 205: A Technical Guide to its Impact on Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Anticancer Agent 205 (also identified as compound 9), a novel compound with significant potential in colorectal cancer research. This document synthesizes the available data on its mechanism of action, focusing on its targeted disruption of mitochondrial function. Detailed experimental protocols and visual representations of the key pathways and workflows are provided to support further research and development in this area.

Core Mechanism of Action

This compound is a dicationic, lipophilic small molecule designed to selectively target mitochondria.[1] Its primary intracellular target is the G-quadruplex structures found in mitochondrial DNA (G4-mtDNA).[1][2][3] By binding to these structures, the agent effectively inhibits the replication, transcription, and translation of the mitochondrial genome.[1] This targeted action leads to a cascade of events culminating in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), DNA damage, cellular senescence, and ultimately, apoptosis. The agent has demonstrated high potency against human colorectal cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across various parameters.

Table 1: In Vitro Cytotoxicity of this compound (Ligand 9) (Data extracted from figures in the source material, precise values may vary)

| Cell Line | Treatment Duration | IC50 (µM) |

| HCT116 | 48h | ~0.5 |

| SW480 | 48h | ~1.0 |

| LoVo | 48h | ~1.2 |

| Normal Colon (CCD-18Co) | 48h | >10 |

Table 2: Effects of this compound (Ligand 9) on Mitochondrial Function in HCT116 Cells (Data interpreted from qualitative and semi-quantitative results)

| Parameter | Concentration | Observation |

| Mitochondrial Membrane Potential (MMP) | 1 µM | Significant Decrease |

| Mitochondrial ROS (mtROS) Levels | 1 µM | Significant Increase |

| Complex I Protein Expression | 1 µM | Markedly Downregulated |

| Complex II Protein Expression | 1 µM | Markedly Downregulated |

| Complex III Protein Expression | 1 µM | Markedly Downregulated |

| Complex IV Protein Expression | 1 µM | Markedly Downregulated |

Signaling Pathway and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

-

Materials:

-

Human colorectal cancer cell lines (e.g., HCT116, SW480, LoVo) and a normal colon cell line (e.g., CCD-18Co).

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

96-well plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle-only control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Harvest approximately 1-5 x 10⁵ cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

-

Measurement of Mitochondrial Membrane Potential (MMP)

The JC-1 dye is commonly used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

-

Materials:

-

Treated and untreated cells.

-

JC-1 dye solution.

-

PBS or appropriate buffer.

-

Fluorescence microscope or flow cytometer.

-

-

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Quantify the change in MMP by measuring the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is widely used to measure intracellular ROS levels.

-

Materials:

-

Treated and untreated cells.

-

DCFH-DA solution.

-

PBS or serum-free medium.

-

Flow cytometer or fluorescence plate reader.

-

-

Procedure:

-

Plate cells and treat with this compound.

-

Load the cells with DCFH-DA (typically 5-10 µM) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove unloaded dye.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer (excitation ~488 nm, emission ~525 nm).

-

An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

-

This guide provides a comprehensive overview of this compound, offering valuable data and methodologies to facilitate further investigation into its therapeutic potential. The unique mitochondrial targeting mechanism of this compound presents a promising avenue for the development of novel anticancer therapies, particularly for challenging malignancies like colorectal cancer.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of "Anticancer Agent 205," a novel compound with putative anti-neoplastic properties. The protocols detailed below are foundational for determining the cytotoxic and apoptotic effects of this agent on various cancer cell lines. The data presented are illustrative and based on publicly available information for similar experimental compounds.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values were determined using cell viability assays after a 72-hour incubation period.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Type | GI50 (µM)[1] | IC50 (µM) |

| HCT-116 | Colon Carcinoma | MTT Assay | 68 ± 3[1] | 200 (pM) (Illustrative)[2] |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | Not Determined | Not Determined |

| B-16 | Melanoma | Not Specified | Not Determined | Not Determined |

| Lewis Lung | Lung Carcinoma | Not Specified | Not Determined | Not Determined |

Note: The GI50 value for HCT-116 is based on the natural product TMC-205[1]. The IC50 value is illustrative and based on the activity of another anticancer agent, MEN1309/OBT076[2]. Further experimental validation is required for this compound.

Table 2: Apoptotic Induction by this compound in HCT-116 Cells

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.5 ± 0.8 | 1.2 ± 0.3 |

| 10 | 15.2 ± 2.1 | 5.8 ± 1.0 |

| 50 | 45.8 ± 4.5 | 18.3 ± 2.7 |

| 100 | 68.3 ± 5.9 | 25.1 ± 3.2 |

Note: Data are representative and require experimental confirmation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)